molecular formula C21H28N2O4 B5249068 Cyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5249068
M. Wt: 372.5 g/mol
InChI Key: USMINJSAGJHYJM-UHFFFAOYSA-N
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Description

Cyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C21H28N2O4 This compound is known for its unique structural features, which include a cyclohexyl group, a propoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with ethyl acetoacetate in the presence of a base to form a β-keto ester intermediate. This intermediate then undergoes cyclization with urea and 4-propoxybenzaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Cyclohexyl 6-methyl-2-oxo-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Cyclohexyl 6-methyl-2-oxo-4-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Cyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

cyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-3-13-26-16-11-9-15(10-12-16)19-18(14(2)22-21(25)23-19)20(24)27-17-7-5-4-6-8-17/h9-12,17,19H,3-8,13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMINJSAGJHYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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